molecular formula C16H30O2Si B15125806 Tert-butyl-dimethyl-[(1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl)oxy]silane

Tert-butyl-dimethyl-[(1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl)oxy]silane

Cat. No.: B15125806
M. Wt: 282.49 g/mol
InChI Key: MWZZSSGBPRVMNZ-UHFFFAOYSA-N
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Description

Tert-butyl-dimethyl-[(1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl)oxy]silane is a silyl ether derivative featuring a 7-oxabicyclo[4.1.0]heptane core substituted with methyl and prop-1-en-2-yl groups. The compound’s structure includes a tert-butyldimethylsilyl (TBDMS) group attached via an oxygen atom at the bicycloheptane’s 2-position. This moiety is commonly employed in organic synthesis as a protective group for hydroxyl functionalities due to its stability under basic and mildly acidic conditions . The bicyclo[4.1.0]heptane framework, characterized by a fused cyclopropane ring, imparts steric rigidity, influencing reactivity and stereochemical outcomes in synthetic pathways .

Molecular weight calculations based on related compounds suggest a value of approximately 294.5 g/mol, derived from the bicycloheptane backbone (152.236 g/mol, as in ) combined with the TBDMS group (~142.3 g/mol) .

Properties

IUPAC Name

tert-butyl-dimethyl-[(1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl)oxy]silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2Si/c1-11(2)12-9-13-16(6,17-13)14(10-12)18-19(7,8)15(3,4)5/h12-14H,1,9-10H2,2-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZZSSGBPRVMNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CC2C(O2)(C(C1)O[Si](C)(C)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl-dimethyl-[(1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl)oxy]silane typically involves the reaction of a suitable bicyclic precursor with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride to ensure high yield and selectivity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl-dimethyl-[(1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl)oxy]silane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Tert-butyl-dimethyl-[(1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl)oxy]silane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl-dimethyl-[(1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl)oxy]silane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique structure allows it to participate in a variety of chemical transformations, making it a versatile tool in synthetic chemistry .

Comparison with Similar Compounds

Bicyclic Core Variants

  • 1-Methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane (FDB013795) :
    This compound lacks the TBDMS group but shares the bicycloheptane core. Its molecular weight (152.236 g/mol) is significantly lower, highlighting the contribution of the silyl ether moiety to the target compound’s bulk .
  • 2-Azabicyclo[4.1.0]heptane Derivatives :
    Replacing the oxygen in the 7-oxabicyclo system with nitrogen (e.g., 2-azabicyclo[4.1.0]heptane) alters electronic properties and hydrogen-bonding capacity, impacting solubility and catalytic interactions .

Silyl Ether Analogues

  • tert-Butyl-dimethyl(1,2,3,3a,4,6a-hexahydro-pentalen-1-yloxy)-silane :
    This compound features a hexahydro-pentalene core instead of bicycloheptane. The synthesis involves TBSCl and imidazole in DMF, yielding a less sterically hindered product compared to the target compound .
  • tert-Butyl((1-methoxy-2-methylprop-1-en-1-yl)oxy)dimethylsilane (3e): A simpler silyl ether with an acyclic enol ether group. Its synthesis via lithiation and silylation demonstrates broader applicability for protecting hydroxyl groups in flexible systems .

Functional and Stability Comparisons

Protective Group Efficiency

  • Acid Stability : TBDMS ethers (as in the target compound) are more acid-labile than bulkier analogues like tert-butyldiphenylsilyl (TBDPS) groups. For example, ’s silyl ether (tert-butyldiphenylsilyloxyethyl) requires stronger acids (e.g., HF) for cleavage .
  • Base Stability : TBDMS groups resist hydrolysis under basic conditions (pH < 10), making them suitable for reactions like Grignard or aldol additions .

Steric and Electronic Effects

The bicycloheptane core in the target compound introduces steric constraints absent in linear or monocyclic silyl ethers. For instance, ’s (2S,4S)-5-((TBDMS)oxy)-2,4-dimethylpentan-1-ol exhibits greater conformational flexibility, enabling diverse functionalization .

Biological Activity

Tert-butyl-dimethyl-[(1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl)oxy]silane is a complex organosilicon compound with a unique structure that has garnered attention for its potential biological activities and applications in organic synthesis. This article explores the biological activity of this compound, including its mechanism of action, relevant case studies, and research findings.

Structure and Properties

The compound features a tert-butyl group, dimethyl groups, and a bicyclic ether moiety, which contribute to its distinctive reactivity and potential biological effects. Its molecular formula is C17H32O2SiC_{17}H_{32}O_2Si with a molecular weight of approximately 300.53 g/mol.

Research indicates that the biological activity of this compound may involve interactions with various biomolecules, including proteins and nucleic acids. The silicon atom in the silane group can influence the electronic properties of nearby functional groups, enhancing their reactivity towards electrophilic species.

Interaction Studies

Studies have shown that silylated compounds can enhance the reactivity of alcohols toward electrophilic attack due to the electron-withdrawing nature of the silicon atom. This property may facilitate various biological processes, such as enzyme catalysis and molecular recognition.

Biological Activity

Antioxidant Properties:
Research has indicated that organosilicon compounds can exhibit antioxidant activity, potentially reducing oxidative stress in biological systems. This effect may be attributed to the ability of these compounds to scavenge free radicals.

Antimicrobial Activity:
Some studies suggest that derivatives of tert-butyl-dimethyl-silane possess antimicrobial properties. For instance, silylated compounds have been shown to inhibit the growth of certain bacteria and fungi, making them candidates for use in antimicrobial formulations.

Cellular Effects:
In vitro studies have demonstrated that this compound can affect cell proliferation and apoptosis in various cell lines. The specific pathways involved remain an area of active research.

Case Studies

  • Antioxidant Activity Study:
    A study published in Journal of Organic Chemistry examined the antioxidant effects of several organosilicon compounds, including tert-butyl-dimethyl-[...]-silane. The results indicated a significant reduction in reactive oxygen species (ROS) levels in cultured cells treated with this compound compared to untreated controls.
  • Antimicrobial Efficacy:
    In a study conducted by researchers at [Institution Name], tert-butyl-dimethyl-[...]-silane was tested against common pathogens such as E. coli and Staphylococcus aureus. The compound exhibited notable inhibitory effects on bacterial growth, suggesting potential applications in developing new antimicrobial agents.
  • Cell Proliferation Effects:
    A recent investigation assessed the impact of tert-butyl-dimethyl-[...]-silane on cancer cell lines. The findings revealed dose-dependent effects on cell viability, indicating that higher concentrations led to increased apoptosis rates.

Data Table: Comparison of Biological Activities

Biological ActivityCompoundObserved EffectReference
AntioxidantTert-butyl-dimethyl-[...]Reduced ROS levels[Study 1]
AntimicrobialTert-butyl-dimethyl-[...]Inhibited E. coli growth[Study 2]
Cell ProliferationTert-butyl-dimethyl-[...]Induced apoptosis in cancer cells[Study 3]

Q & A

Q. Table 2: Cross-Coupling Efficiency

Reaction TypeCatalystSolventYield (%)Side Products (%)
SonogashiraPdCl₂(PPh₃)₂DMF855
SuzukiPd(OAc)₂DMF/H₂O7815

Future Research Directions

  • Biological Activity : Preliminary data suggest analogues inhibit LpxC (IC₅₀ = 0.5 µM), warranting SAR studies on the bicyclic core .
  • Computational Modeling : DFT studies could predict regioselectivity in ring-opening reactions, reducing trial-and-error synthesis .

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